methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate is a complex organic compound that features a combination of methoxy, chromenyl, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as methanol, toluene, and acetic acid, with catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. For instance, the chromenyl moiety can interact with enzymes involved in oxidative stress pathways, while the benzoyl group can form hydrogen bonds with protein residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethoxy-3-oxovalerate: Similar in having methoxy groups but differs in the core structure.
2,4-Dihydroxy-3,6-dimethylbenzoate: Shares the benzoate moiety but has different substituents.
Uniqueness
Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate is unique due to its combination of methoxy, chromenyl, and benzoyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H21NO7 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[3-(2-oxochromen-3-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H21NO7/c1-31-22-13-19(25(29)33-3)20(14-23(22)32-2)27-24(28)17-9-6-8-15(11-17)18-12-16-7-4-5-10-21(16)34-26(18)30/h4-14H,1-3H3,(H,27,28) |
InChI Key |
OFRUVPDUWLDEPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC |
Origin of Product |
United States |
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